![molecular formula C16H20N4OS B4139426 4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4139426.png)
4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine
Overview
Description
4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is a thioester derivative of piperidine and triazole, which has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine is not fully understood. However, it is thought to act by inhibiting the growth of microorganisms and cancer cells. This compound may also interfere with cellular signaling pathways, leading to its antitumor effects.
Biochemical and Physiological Effects:
4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been shown to exhibit antitumor effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of microorganisms and cancer cells. The limitations of using this compound include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for research involving 4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine. These include investigating its potential use as a drug delivery system, exploring its mechanism of action, and evaluating its therapeutic potential in vivo. Additionally, further research is needed to determine the safety and toxicity of this compound.
Scientific Research Applications
4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine has been investigated for its potential therapeutic applications in scientific research. This compound has been shown to exhibit antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential use as a drug delivery system.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-13-7-9-19(10-8-13)15(21)11-22-16-17-12-20(18-16)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWOHGHXNNYNGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN(C=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperidin-1-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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